4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
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Overview
Description
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiazole derivative with an amine group, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving thiazole derivatives.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The thiazole ring also contributes to the compound’s ability to interact with various molecular targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)benzoyl chloride
- 4-(Chloromethyl)benzoic acid
- 4-(Chloromethyl)benzene
Uniqueness
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is unique due to the presence of both a thiazole ring and a chloromethyl group This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C5H3ClN2S |
---|---|
Molecular Weight |
158.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S/c6-1-4-3-9-5(2-7)8-4/h3H,1H2 |
InChI Key |
YALLSKPSLQQIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C#N)CCl |
Origin of Product |
United States |
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